
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid, also known as TEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPP is a derivative of cinnamic acid and is commonly used in the synthesis of other compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects, including the inhibition of the production of inflammatory mediators such as prostaglandins and leukotrienes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid in lab experiments include its ease of synthesis, stability, and unique chemical properties. However, its limitations include its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid. One potential area of study is its potential use as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of study is its use in agriculture as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical properties, ease of synthesis, and potential health benefits make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid involves the reaction between cinnamic acid and ethyl bromide in the presence of a base such as potassium carbonate. The reaction leads to the formation of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid as a yellow crystalline solid with a melting point of 98-100°C.
Applications De Recherche Scientifique
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and agriculture. In medicine, (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-18-12-9-11(7-8-14(16)17)10-13(19-5-2)15(12)20-6-3/h7-10H,4-6H2,1-3H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSUXLGBTOASSA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

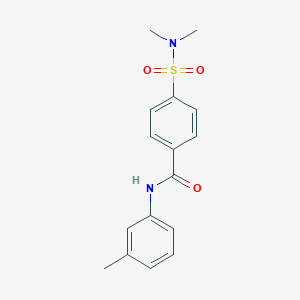
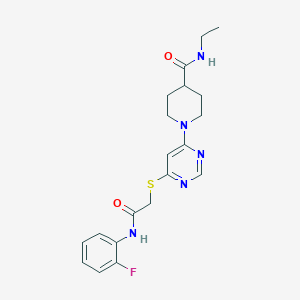
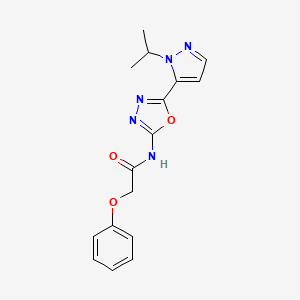
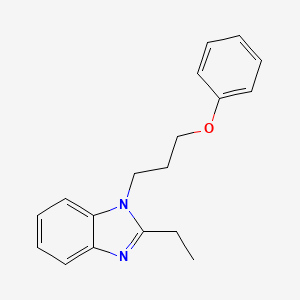
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)
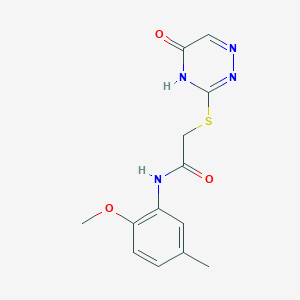

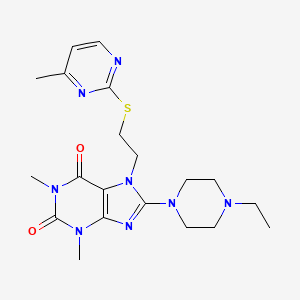
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)